1-ethynyl-1-(trifluoromethyl)cyclobutane
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Overview
Description
1-Ethynyl-1-(trifluoromethyl)cyclobutane is an organic compound with the molecular formula C7H7F3. It is characterized by the presence of a cyclobutane ring substituted with an ethynyl group and a trifluoromethyl group.
Preparation Methods
The synthesis of 1-ethynyl-1-(trifluoromethyl)cyclobutane can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl lithium with trifluoromethyl acetylene under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Ethynyl-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Scientific Research Applications
1-Ethynyl-1-(trifluoromethyl)cyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-ethynyl-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-1-(trifluoromethyl)cyclobutane can be compared with other similar compounds, such as:
1-Ethynyl-1-(trifluoromethyl)cyclopentane: This compound has a similar structure but with a five-membered ring, which can affect its reactivity and stability.
1-Ethynyl-1-(trifluoromethyl)cyclohexane: The six-membered ring in this compound provides different steric and electronic properties, influencing its chemical behavior.
1-Ethynyl-1-(trifluoromethyl)benzene: The aromatic ring in this compound introduces additional π-π interactions and resonance stabilization, making it distinct from the cyclobutane derivative.
Properties
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(4-3-5-6)7(8,9)10/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZIPJUQQGGUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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